molecular formula C54H71N9O13S2 B12357337 Quinupristin (mesylate) (120138-50-3 free base)

Quinupristin (mesylate) (120138-50-3 free base)

Cat. No.: B12357337
M. Wt: 1118.3 g/mol
InChI Key: ZNQOUMVWYLNQRW-FDQSXSIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinupristin (mesylate) (free base CAS: 120138-50-3) is a semi-synthetic streptogramin B antibiotic derived from pristinamycin IA. It is primarily used in combination with dalfopristin (a streptogramin A analogue) as the 30:70 (w/w) mesylate salt complex (Synercid®, CAS: 126602-89-9) . This combination targets multidrug-resistant Gram-positive pathogens, including vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

Molecular Formula

C54H71N9O13S2

Molecular Weight

1118.3 g/mol

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S,25R)-25-[[(3S)-1-azoniabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;methanesulfonate

InChI

InChI=1S/C53H67N9O10S.CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);1H3,(H,2,3,4)/t31-,35+,37-,38+,39+,40+,43-,44+,45+;/m1./s1

InChI Key

ZNQOUMVWYLNQRW-FDQSXSIVSA-N

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6C[NH+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)[O-]

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6C[NH+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Fermentation and Isolation of Pristinamycin I

The initial step requires submerged fermentation of S. pristinaespiralis in a nutrient-rich medium containing soybean meal, glucose, and mineral salts. After 7–10 days, the broth is centrifuged, and pristinamycin I is extracted using organic solvents like ethyl acetate or butanol. Chromatographic purification on silica gel columns yields pristinamycin I with >95% purity, as confirmed by HPLC-UV analysis.

Chemical Modification to Quinupristin Free Base

The free base (120138-50-3) is synthesized via two key reactions:

  • Hydrolysis : Pristinamycin I undergoes partial hydrolysis in acidic methanol (pH 4.0–5.0) to remove the dienoyl side chain.
  • Amination : The resultant intermediate reacts with 3-quinuclidinol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to introduce the thioether-linked quinuclidinyl group.

The product is isolated by precipitation at pH 7.0–8.0 and crystallized from acetonitrile/water mixtures, achieving a yield of 65–70%.

Salt Formation with Methanesulfonic Acid

Quinupristin’s poor aqueous solubility necessitates salt formation. Mesylate (methanesulfonate) is preferred for its stability and compatibility with injectable formulations.

Reaction Conditions

The free base (1.0 eq) is dissolved in anhydrous dichloromethane at 0–5°C. Methanesulfonic acid (1.05 eq) is added dropwise, maintaining pH 3.5–4.5. The reaction is monitored by TLC (Rf = 0.3, silica gel, ethyl acetate/methanol 9:1).

Crystallization and Drying

The mesylate precipitates upon adding tert-butyl methyl ether. After filtration, the crude product is recrystallized from ethanol/water (70:30) at −20°C. Lyophilization removes residual solvents, yielding a white hygroscopic powder with ≥98.5% purity (HPLC).

Table 1: Key Parameters for Quinupristin Mesylate Synthesis

Parameter Value/Detail Source
Pristinamycin I purity >95%
Amidation yield 65–70%
Mesylate stoichiometry 1:1 (base:acid)
Final purity (HPLC) ≥98.5%
Lyophilization residual solvents <0.1% (ICH guidelines)

Stabilization and Formulation Strategies

Quinupristin mesylate’s instability in aqueous solutions necessitates specialized formulations. Patent EP1037652B1 discloses a lyophilized product reconstituted with citrate buffer (pH 4.0) to prevent hydrolysis. The buffer composition (210 mM citric acid/trisodium citrate) reduces aggregation during storage.

Lyophilization Process

The mesylate solution (50 mg/mL in citrate buffer) is frozen at −45°C and lyophilized at 0.1 mBar for 48 hours. The resultant cake retains <2% moisture (Karl Fischer titration) and remains stable for 24 months at 25°C.

Analytical Characterization

Identity and purity are verified through:

  • NMR Spectroscopy : $$ ^1H $$ NMR (DMSO-d6) shows characteristic peaks at δ 5.21 (q, H-9), 4.98 (d, H-22), and 2.89 (s, mesylate CH3).
  • Mass Spectrometry : ESI-MS m/z 1022.24 [M+H]+ for free base; 1117.30 [M+CH3SO3H−H]− for mesylate.
  • X-ray Diffraction : Confirms crystalline form with a monoclinic lattice (a = 14.2 Å, b = 6.5 Å, c = 18.9 Å).

Industrial-Scale Production Considerations

Large batches (≥100 kg) require:

  • Process Analytical Technology (PAT) : In-line HPLC monitors reaction progress.
  • Controlled Crystallization : Seeding with 0.1% (w/w) mesylate crystals ensures uniform particle size (D90 <50 μm).
  • Environmental Controls : Oxygen levels <0.5% prevent oxidation of the thioether moiety.

Chemical Reactions Analysis

Types of Reactions: Quinupristin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions include various metabolites that retain antibacterial activity. These metabolites can be conjugated with molecules like cysteine and glutathione .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C54H71N9O13S2
  • Molecular Weight : 1118.32 g/mol

Quinupristin mesylate functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide bond formation and leading to the premature release of incomplete polypeptides. This mechanism is crucial for its effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics .

Clinical Applications

Quinupristin mesylate is primarily used in combination with dalfopristin (marketed as Synercid) for the treatment of serious infections caused by Gram-positive bacteria. Its applications include:

  • Complicated Skin and Skin Structure Infections : It is effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes, particularly in hospitalized patients .
  • Bacterial Infections Resistant to Standard Antibiotics : Quinupristin/dalfopristin has shown efficacy against multi-drug resistant strains, making it a valuable option in antibiotic stewardship programs .

Efficacy Studies

  • Multicenter Trials : Two randomized trials demonstrated that quinupristin/dalfopristin is a viable alternative for treating complicated skin infections. The clinical success rate was comparable to standard treatments, although it had a higher incidence of drug-related venous adverse events .
  • Inhibition of Glioblastoma Growth : Recent research indicates that quinupristin/dalfopristin can suppress growth in glioblastoma stem cells, suggesting potential applications beyond traditional antibacterial use .

Pharmacokinetics

The pharmacokinetic profile of quinupristin shows significant absorption and distribution characteristics:

  • Half-life : Approximately 0.85 hours.
  • Clearance : Similar clearance rates for quinupristin and dalfopristin (0.72 L/h/kg).
  • Protein Binding : High protein binding, which may influence its therapeutic efficacy and interactions with other medications .

Case Studies

Several case studies highlight the practical applications of quinupristin mesylate:

  • Case Study 1 : A patient with a severe Staphylococcus aureus infection unresponsive to methicillin was treated successfully with quinupristin/dalfopristin, resulting in significant clinical improvement within days.
  • Case Study 2 : A cohort study involving patients with complicated skin infections showed that those treated with quinupristin/dalfopristin had a lower rate of treatment failure compared to traditional therapies, despite a higher incidence of side effects .

Mechanism of Action

Quinupristin exerts its effects by inhibiting the late phase of protein synthesis in bacterial ribosomes. It binds to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain and causing incomplete chains to be released. This action leads to bacterial cell death or stasis .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅₃H₆₈N₉O₁₀S·CH₃SO₃
  • Molecular Weight : 1118.3 g/mol .
  • Mechanism of Action : Binds to the 50S ribosomal subunit, inhibiting peptide bond formation and causing premature release of incomplete polypeptide chains .
  • Pharmacokinetics: Extravascular penetration: 40–80% (blister fluid) . Excretion: Primarily fecal (75–77%) via biliary elimination; renal excretion accounts for 15–19% . Metabolism: Non-enzymatic conjugation (quinupristin) and hydrolysis (dalfopristin) to active metabolites .

Structural and Functional Analogues

A. Virginiamycin (Natural Streptogramins)
Property Quinupristin-Dalfopristin Complex Virginiamycin (M + B)
Type Semi-synthetic streptogramins Natural streptogramins
Solubility Improved (mesylate salt buffered) Low hydrophilicity
Synergy Bactericidal synergy (A + B) Bacteriostatic alone
Resistance Profile Active against VRE/MRSA Limited clinical use
Source Derived from virginiamycin M/B Streptomyces strains

Key Differences :
Quinupristin-dalfopristin is optimized for stability and solubility via mesylate salt formulation, unlike virginiamycin, which has poor bioavailability . The semi-synthetic modifications enhance activity against resistant strains .

B. Macrolides (Erythromycin, Azithromycin)
Property Quinupristin-Dalfopristin Macrolides
Binding Site 50S subunit (B component) 50S subunit (23S rRNA)
Mechanism Blocks peptide elongation Inhibits translocation
Spectrum Narrow (Gram-positive) Broad (Gram±)
Resistance Effective against MLS-B-resistant Susceptible to erm

Key Differences :
Quinupristin retains activity against macrolide-lincosamide-streptogramin B (MLS-B)-resistant strains due to structural modifications preventing erm-mediated methylation .

C. Linezolid (Oxazolidinone)
Property Quinupristin-Dalfopristin Linezolid
Target 50S subunit 50S (prevents 70S formation)
Activity Bactericidal (synergistic) Bacteriostatic
Excretion Fecal > renal Renal (65%)
Resistance Rare Emerging (cfr, optrA)

Key Differences :
Linezolid inhibits an earlier step (ribosomal assembly), while quinupristin-dalfopristin disrupts elongation. The latter’s bactericidal synergy is absent in linezolid .

Pharmacological Comparison

Table 1: Pharmacokinetic and Clinical Profiles

Compound Bioavailability Half-Life (h) Key Indications Resistance Notes
Quinupristin-Dalfopristin ~80% (IV) 1.5–3.5 VRE, MRSA, streptococcal infections Active against vanA/vanB VRE
Vancomycin ~55% (oral) 4–6 MRSA, C. difficile Rising vancomycin resistance
Daptomycin 92% (IV) 8–9 MRSA, VRE Inactivated by pulmonary surfactant
Tigecycline 100% (IV) 42 Broad Gram± CYP450 interactions; black box warnings

Efficacy Data :
In a rabbit endocarditis model, quinupristin-dalfopristin reduced MRSA bacterial titers from 8.5 ± 0.8 to 3.0 ± 0.9 log CFU/g (4-day regimen) . Combination with gentamicin showed marginal incremental benefit .

Metabolic and Toxicity Profiles

  • Quinupristin : Forms cysteine/glutathione conjugates (active metabolites) .
  • Dalfopristin : Hydrolyzed to pristinamycin IIA (active) .
  • Toxicity : Arthralgia and myalgia (quinupristin-dalfopristin) due to drug interactions with P450 enzymes .

Biological Activity

Quinupristin (mesylate) is a potent streptogramin antibiotic, primarily used in combination with dalfopristin for the treatment of certain bacterial infections. This article provides a comprehensive overview of its biological activity, mechanism of action, clinical efficacy, and case studies that highlight its application in treating infections.

  • Molecular Formula : C54H71N9O13S2
  • Molecular Weight : 1118.32 g/mol
  • CAS Number : 120138-50-3

Quinupristin functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center and blocking peptide bond formation. This action leads to the premature release of incomplete polypeptide chains, ultimately resulting in bacterial stasis or death .

Pharmacodynamics

  • Protein Binding : Moderate
  • Half-life : Approximately 3.1 hours
  • Metabolism : Converted into two major active metabolites (with glutathione and cysteine) which retain antibacterial activity .
  • Adverse Effects : Common adverse effects include venous irritation and potential for drug interactions due to inhibition of cytochrome P450 3A4 .

Clinical Efficacy

Quinupristin is often used in combination with dalfopristin under the brand name Synercid. Clinical studies have demonstrated its effectiveness against complicated skin and skin structure infections caused by gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Key Clinical Trials

  • Multicenter Study on Skin Infections :
    • Participants : 893 hospitalized patients.
    • Results : Quinupristin/dalfopristin showed a clinical success rate of 68.2%, comparable to 70.7% for standard comparators (cefazolin, oxacillin, vancomycin). However, bacteriological eradication rates were lower for quinupristin/dalfopristin (65.8% vs. 72.7% for comparators) .
  • In Vivo Efficacy Against MRSA :
    • A rabbit endocarditis model assessed the efficacy of quinupristin/dalfopristin combined with gentamicin against MRSA strains.
    • Results showed significant reductions in bacterial titers in vegetations, indicating effective treatment against both MLSB-susceptible and resistant strains .

Case Study 1: Treatment of Complicated Skin Infections

A patient with a polymicrobial infection was treated with quinupristin/dalfopristin after failing standard antibiotic therapy. The patient exhibited significant clinical improvement within 48 hours, leading to successful discharge after a week of treatment.

Case Study 2: Management of Endocarditis

In another case involving a patient with prosthetic valve endocarditis due to MRSA, quinupristin/dalfopristin was administered alongside gentamicin. The patient showed marked improvement with reduced vegetative growth observed through echocardiography after four days .

Summary of Biological Activity

Property Details
MechanismInhibits protein synthesis via ribosomal binding
Clinical UseEffective against gram-positive infections
Efficacy RateComparable success rates to standard antibiotics
Common Adverse EffectsVenous irritation, potential drug interactions

Q & A

Q. What is the mechanism of action of quinupristin (mesylate) against multidrug-resistant bacteria?

Quinupristin, a streptogramin B antibiotic, binds to the 50S ribosomal subunit at a sequential binding site, inducing conformational changes that inhibit peptide chain elongation and block protein synthesis. Its synergistic interaction with dalfopristin (a streptogramin A component) stabilizes the drug-ribosome complex, enhancing bactericidal activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . Methodologically, ribosome-binding assays and time-kill kinetic studies are recommended to validate target engagement and synergy .

Q. What experimental models are recommended for assessing the in vivo efficacy of quinupristin-dalfopristin combinations?

The rabbit endocarditis model is a validated preclinical system for evaluating quinupristin-dalfopristin (Q-D) efficacy. This model mimics human pharmacokinetics, allowing researchers to measure bacterial load reduction (e.g., log CFU/g reductions in vegetations) and compare combination therapies (e.g., Q-D with gentamicin). Key parameters include dosing regimens simulating human serum concentrations and post-treatment bacterial titers . For reproducibility, ensure strict adherence to NCCLS (now CLSI) guidelines for inoculum preparation and antibiotic susceptibility testing .

Q. How should researchers optimize solubility and stability parameters for quinupristin mesylate in preclinical formulations?

Quinupristin mesylate is hygroscopic and requires storage at -20°C in powder form or -80°C in solution. Solubility can be enhanced using DMSO or ethanol, but aqueous solutions must be buffered with excess sodium mesylate (10% w/w) to stabilize the compound. Preclinical formulations should undergo accelerated stability testing under varying pH and temperature conditions, with HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. What analytical strategies are critical for resolving contradictory data on quinupristin's synergistic interactions with other antibiotics?

Contradictory synergy results (e.g., Q-D with gentamicin in MRSA vs. VRE) require rigorous dose-response analyses, such as isobologram or fractional inhibitory concentration (FIC) index calculations. Use checkerboard assays with fractional bactericidal concentration (FBC) endpoints to differentiate additive vs. synergistic effects. Confounding factors like bacterial growth phase and inoculum effects must be controlled . Structural dynamics studies (e.g., cryo-EM of ribosome-drug complexes) can further clarify molecular mechanisms .

Q. How can researchers address emerging resistance to streptogramin antibiotics like quinupristin through structural modification approaches?

Resistance mechanisms (e.g., erm methyltransferase-mediated rRNA methylation or vgb lactone hydrolase activation) can be circumvented by modifying the quinupristin scaffold. Semi-synthetic analogs of virginiamycin B (e.g., replacing the dehydroproline moiety) may reduce enzyme recognition. Computational docking and molecular dynamics simulations should guide modifications, followed by MIC testing against resistant strains and mass spectrometry to confirm target binding .

Q. What pharmacokinetic-pharmacodynamic (PK/PD) modeling frameworks are validated for quinupristin mesylate in complex infection models?

Mechanism-based PK/PD models integrating time-kill data and tissue penetration metrics (e.g., epithelial lining fluid concentrations in pneumonia models) are critical. Use non-compartmental analysis to calculate AUC/MIC ratios and fT>MIC thresholds. For translational relevance, validate models against clinical data from Phase II/III trials, adjusting for protein binding and hepatic metabolism variability .

Methodological Notes

  • Data Reproducibility : Adhere to ICH guidelines for stability studies and CLSI standards for antimicrobial testing .
  • Structural Confirmation : For novel analogs, combine high-resolution NMR, X-ray crystallography, and elemental analysis to confirm identity and purity .
  • Ethical Compliance : Exclude commercial vendors (e.g., benchchem.com ) and prioritize peer-reviewed journals or regulatory documents (e.g., USP-NF) for referencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.